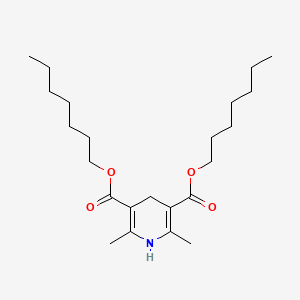
Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- is an organic compound with the molecular formula C12H21NO2. This compound is characterized by the presence of a cyclohexyl group and a 1-methyl-2-oxopropyl group attached to the nitrogen atom of the acetamide moiety. It is a member of the class of acetamides, which are derivatives of acetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- typically involves the reaction of cyclohexylamine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with 1-methyl-2-oxopropyl chloride to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products
Oxidation: N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted acetamides
Wissenschaftliche Forschungsanwendungen
Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-cyclohexyl-: Similar structure but lacks the 1-methyl-2-oxopropyl group.
Acetamide, N-ethenyl-N-methyl-: Contains an ethenyl group instead of the cyclohexyl group.
Acetamide, N-methyl-: Lacks both the cyclohexyl and 1-methyl-2-oxopropyl groups.
Uniqueness
Acetamide, N-cyclohexyl-N-(1-methyl-2-oxopropyl)- is unique due to the presence of both the cyclohexyl and 1-methyl-2-oxopropyl groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
59900-31-1 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
N-cyclohexyl-N-(3-oxobutan-2-yl)acetamide |
InChI |
InChI=1S/C12H21NO2/c1-9(10(2)14)13(11(3)15)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3 |
InChI-Schlüssel |
JTGVLKUKUKDJTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)N(C1CCCCC1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


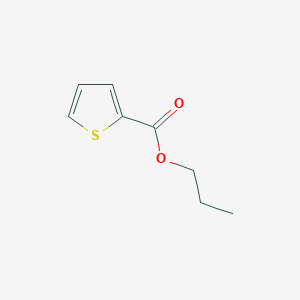
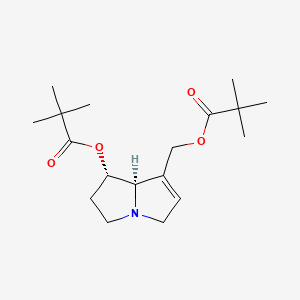
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)
![1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl-](/img/structure/B14612723.png)
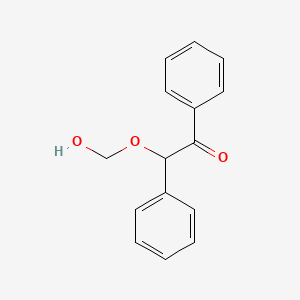
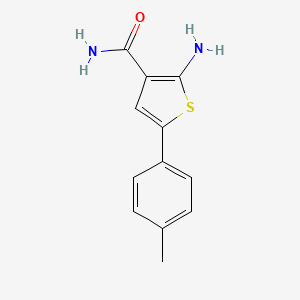
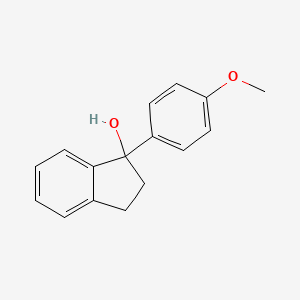

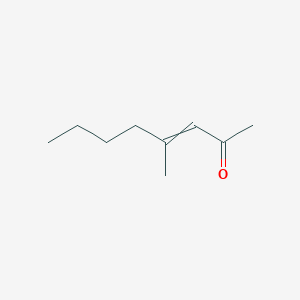


![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)

